

AMG319 solid tumor dosing regimen optimization

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: AMG319

CAS No.: 1608125-21-8

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Frequently Asked Questions (FAQs)

- **What is the primary mechanism of action of AMG319?** AMG319 is a highly selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform [1]. It blocks the PI3K δ signaling pathway in hematopoietic cells, which is crucial for B-cell receptor signaling and the function of regulatory T cells (Tregs). By inhibiting this pathway, AMG319 can reduce immunosuppressive Tregs within the tumor microenvironment and enhance the cytotoxic potential of CD8+ T cells [2] [3].
- **What is the main challenge with continuous AMG319 dosing in solid tumors?** Clinical trials in head and neck cancer patients revealed that continuous daily dosing of AMG319 led to a high incidence of rapid-onset immune-related adverse events (irAEs), including colitis, skin rash, diarrhea, and transaminitis. This required treatment discontinuation in over 50% of patients, suggesting systemic effects on Treg cells and a loss of immune tolerance [2].
- **What is the proposed solution to mitigate AMG319 toxicity?** Preclinical studies in mouse models propose a modified **intermittent dosing regimen**. This approach was shown to significantly decrease tumor growth without inducing the pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells in the colon that are associated with toxicity [2].

- **What are the key pharmacodynamic (PD) markers for assessing AMG319 activity?** You can assess target engagement by measuring the reduction of phosphorylated AKT (pAKT) in B cells or CLL samples following ex-vivo B-cell receptor stimulation (e.g., with anti-IgD) [2] [4]. A reduction in intratumoral FOXP3+ Treg cells and an increase in T-cell cytotoxicity markers (IFNG, GZMB, PRF1) are also key indicators of biological activity [2].

Troubleshooting Guide

Problem & Phenomenon	Potential Root Cause	Suggested Solution / Experimental Adjustment
High toxicity in animal models (e.g., colitis, weight loss)	Continuous dosing causes systemic depletion of Tregs and expansion of pathogenic T-cells [2].	Implement an intermittent dosing schedule (e.g., several days on/off treatment). Monitor animal health, Treg levels in tissues, and for the emergence of TH17/TC17 cells [2].
Lack of anti-tumor efficacy	Insufficient target coverage or an inadequate immune response. The dosing schedule may not optimally balance Treg suppression and effector T-cell activity [2].	Verify PK/PD: Ensure drug levels are sufficient to inhibit pAKT for the desired duration. Extend the "on" period in the intermittent cycle or combine with other immunotherapies [2] [3].
Variable lymphocyte counts in blood (in CLL models)	AMG319 can cause an early, transient lymphocytosis, which is an on-target effect observed with PI3K δ inhibitors in CLL [4].	This is an expected pharmacodynamic effect. Do not confuse it with disease progression. Rely on lymph node regression and other response criteria for efficacy assessment [4].

Experimental Data & Protocols

The table below summarizes quantitative data on **AMG319** from the search results to aid your experimental planning.

Table 1: AMG319 Quantitative Data Summary

Parameter	Value	Context / Note	Source
IC50 (PI3K δ)	18 nM	In vitro kinase assay. >47-fold selectivity over other PI3K isoforms.	[5]
IC50 (PI3K γ)	850 nM	Demonstrates high selectivity for δ over γ isoform.	[5]
IC50 (B-cell proliferation)	8.6 nM	Anti-IgM/CD40L-induced proliferation assay.	[5]
IC50 (pAKT reduction in CLL)	1.5 nM	Ex-vivo assay on CLL samples.	[5]
Human Clinical Doses	300 mg, 400 mg (oral, daily)	Doses tested in Phase II trial; associated with high irAE rates.	[2]
Preclinical In Vivo Dose (Rat)	3 mg/kg (p.o.)	Showed 88% inhibition of KLH-induced inflammatory response.	[5]

Key Experimental Protocol: Assessing PI3K δ Inhibition via pAKT

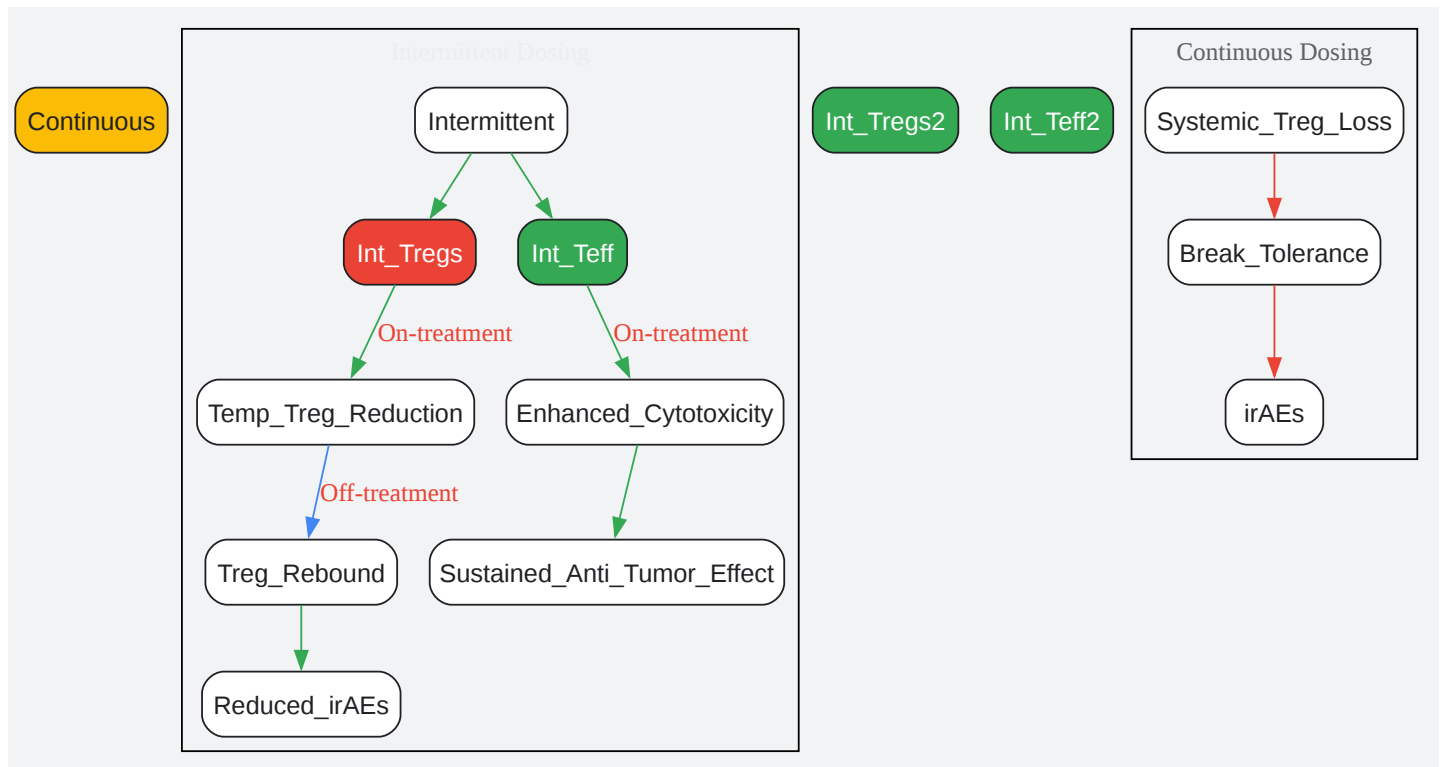
This protocol is adapted from methods used in clinical trials to verify **AMG319** target engagement [4].

- **Sample Collection:** Collect peripheral blood mononuclear cells (PBMCs) from treated subjects or animals.
- **Stimulation:** Stimulate the PBMCs ex-vivo with anti-IgD (for human cells) or a similar BCR-crosslinking agent to activate the PI3K δ pathway.
- **Cell Lysis & Analysis:** Lyse the cells after a short incubation and analyze the lysates using a Western blot or a validated phospho-specific flow cytometry assay.
- **Measurement:** Quantify the levels of phosphorylated AKT (Ser473) and total AKT.
- **Interpretation:** Successful target inhibition by **AMG319** is indicated by a significant reduction in the ratio of pAKT to total AKT in the stimulated samples compared to a pre-treatment or vehicle-controlled baseline.

Signaling Pathway & Dosing Logic

The following diagrams illustrate the core mechanism of **AMG319** and the rationale behind intermittent dosing, using DOT language for visualization.

core mechanism of **AMG319**



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intermittent vs continuous dosing

Key Experimental Considerations

Based on the available information, here are critical factors for your research:

- **Focus on Immune Monitoring:** Your experiments should heavily focus on comprehensive immune phenotyping. Use flow cytometry to track not just intratumoral Treg and CD8+ T cell dynamics, but also tissue-specific immune cells (e.g., colonic ST2+ Tregs and TH17/TC17 cells) to directly link your dosing regimen to the mechanism of toxicity and efficacy [2].
- **Define the Intermittent Cycle:** The exact "on/off" schedule for intermittent dosing that is optimal for solid tumors is not definitively established. You will need to empirically test different cycles (e.g., 5 days on/2 days off, 1 week on/1 week off) to find the best balance between anti-tumor efficacy and toxicity reduction [2].
- **Explore Combination Therapies:** Literature suggests that PI3K δ inhibition can synergize with other immunotherapies, such as cancer vaccines or immune checkpoint inhibitors like anti-PD-1, by remodeling the tumor microenvironment [3]. This could be a promising avenue to enhance the durability of responses.

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